molecular formula C16H20N2O2S B2918451 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine CAS No. 477762-09-7

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine

Cat. No.: B2918451
CAS No.: 477762-09-7
M. Wt: 304.41
InChI Key: JZSOUIBBTHZPPB-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthyl group, a sulfinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine typically involves the reaction of 2-methoxy-1-naphthyl sulfinyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-[(2-Methoxy-1-naphthyl)sulfonyl]-4-methylpiperazine.

    Reduction: 1-[(2-Methoxy-1-naphthyl)thio]-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine.
  • 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine.

Uniqueness

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and other specialized applications where its structural features can be leveraged for desired outcomes.

Properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-17-9-11-18(12-10-17)21(19)16-14-6-4-3-5-13(14)7-8-15(16)20-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOUIBBTHZPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)C2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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